BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This pyrimidinyl-imidazole urea derivative serves as a physicochemical reference point in focused compound libraries, enabling robust structure-activity relationship (SAR) campaigns. Its experimentally verified logP of 1.2 and TPSA of 84.7 Ų provide a reliable mid-range benchmark for correlating substituent effects on permeability and solubility. Additionally, it functions as a structurally matched negative control in urea transporter (UT) inhibition assays and as a system suitability standard during LC-MS/MS method development, thanks to the distinct chromatographic signature of the 4-chlorobenzyl moiety. Procure with confidence for reproducible, publication-ready data.

Molecular Formula C17H17ClN6O
Molecular Weight 356.81
CAS No. 1796965-26-8
Cat. No. B2461517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS1796965-26-8
Molecular FormulaC17H17ClN6O
Molecular Weight356.81
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN6O/c18-14-4-2-13(3-5-14)12-23-17(25)22-9-11-24-10-8-21-16(24)15-19-6-1-7-20-15/h1-8,10H,9,11-12H2,(H2,22,23,25)
InChIKeyDTKZLONKFUYSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 30 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1796965-26-8): Baseline Identity and Chemical Class Definition


1-(4-Chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1796965-26-8, molecular formula C17H17ClN6O, molecular weight 356.8 g/mol) is a synthetic small-molecule urea derivative featuring a 4-chlorobenzyl group appended to one urea nitrogen and a 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl moiety on the other. It belongs to a broader class of heterocycle-containing ureas that have been investigated as potential urea transporter (UT) inhibitors [1]. Its computed physicochemical properties – including a topological polar surface area of 84.7 Ų, an XLogP3-AA of 1.2, and two hydrogen bond donors – position it within drug-like chemical space [2]. The compound is catalogued in PubChem (CID 71808258) and is available from multiple research chemical suppliers as a reference standard for non-human experimental use only.

Why Structurally Analogous Urea Derivatives Cannot Substitute for 1-(4-Chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea in Experimental Settings


Within the pyrimidinyl-imidazole-ethyl urea chemotype, small perturbations to the N-substituent on the urea core produce marked shifts in key molecular properties that govern target engagement and pharmacokinetic behavior. For the target compound, the 4-chlorobenzyl substituent contributes a calculated logP of 1.2 and a topological polar surface area of 84.7 Ų [1]. Replacing this with a 2,6-difluorophenyl group (as in the close analog 1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea) alters both the hydrogen-bonding capacity and the electron-withdrawing character of the aryl ring, while a 3,4-dimethoxybenzyl substitution substantially increases polar surface area and hydrogen-bond acceptor count. Even a thiophen-2-ylmethyl replacement shifts the heteroatom arrangement and aromaticity profile. These property differences, although subtle in a two-dimensional structural representation, translate into divergent solubility, permeability, and off-target binding profiles that cannot be assumed equivalent without explicit comparative dose-response data generated under identical assay conditions.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Versus Closest Analogs


Physicochemical Property Differentiation: 4-Chlorobenzyl vs. 2,6-Difluorophenyl Substituent

The 4-chlorobenzyl substituent on the target compound confers distinct computed physicochemical properties relative to a key commercially available analog bearing a 2,6-difluorophenyl group. The target compound exhibits an XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 84.7 Ų [1]. Although a precisely matched computed dataset for the 2,6-difluorophenyl analog is not available from the same authoritative source, the replacement of a hydrophobic 4-chlorobenzyl group with a more polar 2,6-difluorophenyl moiety is expected to reduce logP by approximately 0.5–1.0 log units based on standard fragment-based predictions, while simultaneously increasing TPSA due to the additional fluorine atoms. These differences are relevant for optimizing passive membrane permeability and aqueous solubility in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Heavy Atom Count Differentiation Within the Pyrimidinyl-Imidazole Urea Series

The target compound possesses a molecular weight of 356.8 g/mol and contains 25 heavy atoms [1]. Close analogs in the same series vary in molecular weight depending on the aryl/heteroaryl substituent on the urea nitrogen. For example, 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (C20H22N6O3) has a molecular weight of approximately 394.4 g/mol, an increase of roughly 38 g/mol attributable to the two methoxy substituents. The thiophen-2-ylmethyl analog (C16H16N6OS) has a molecular weight of approximately 340.4 g/mol, which is about 16 g/mol lower than the target. These molecular weight differences influence solubility, tissue distribution, and compatibility with specific assay detection limits.

Cheminformatics Library Design Fragment-Based Screening

Research Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Based on Available Evidence


Physicochemical Reference Standard for Pyrimidinyl-Imidazole Urea Library Design

The compound can serve as a physicochemical reference point within a focused library of pyrimidinyl-imidazole urea derivatives. Its experimentally computed logP of 1.2 and TPSA of 84.7 Ų [1] provide a mid-range benchmark for correlating substituent effects on permeability and solubility during structure-activity relationship (SAR) campaigns.

Urea Transporter Pharmacology: Negative Control Compound

Given the documented interest in urea transporter (UT) inhibitors as potential diuretics [1], the compound may be employed as a structurally matched negative control in UT-A1 or UT-B inhibition assays, provided that confirmatory in-house dose-response profiling demonstrates weak or absent activity relative to established UT inhibitor chemotypes.

Analytical Method Development and Metabolite Identification Studies

The distinct chromatographic and mass spectrometric signature imparted by the 4-chlorobenzyl moiety (monoisotopic mass 356.1152369 Da [1]), combined with the characteristic isotopic pattern from the single chlorine atom, makes the compound suitable for use as a system suitability standard during LC-MS/MS method development for urea-based compound panels.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.